This compound can be sourced from various chemical suppliers and is typically used in research settings. Its classification as an aromatic compound is due to the presence of the biphenyl moiety, which contributes to its chemical reactivity and stability.
The synthesis of 4-amino-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid typically involves several key steps:
For example, a common synthetic route involves reacting methyl 4'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylate with lithium hydroxide in tetrahydrofuran at elevated temperatures (60 °C) to yield the desired carboxylic acid .
The molecular structure of 4-amino-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid can be described as follows:
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F
IQOMYCGTGFGDFN-UHFFFAOYSA-N
The presence of these functional groups significantly influences the compound's reactivity and interaction with biological targets.
4-Amino-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid can undergo several types of chemical reactions:
These reactions are crucial for modifying the compound for various applications in organic synthesis and medicinal chemistry.
The mechanism of action for 4-amino-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid involves its interactions with biological targets:
These mechanisms are under investigation for their potential therapeutic implications in drug design.
4-Amino-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid has several significant applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2